Home > Products > Screening Compounds P34308 > 4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile
4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile - 1358959-70-2

4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile

Catalog Number: EVT-2572043
CAS Number: 1358959-70-2
Molecular Formula: C10H8N4O
Molecular Weight: 200.201
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile is a complex nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound is classified as a pyrrolizine derivative, which is part of a larger class of compounds known for their diverse biological activities, including antitumor and antimicrobial effects. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in drug design and synthesis.

Synthesis Analysis

The synthesis of 4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available precursors such as pyrrolidine and various aldehydes or ketones.
  2. Condensation Reactions: A common method includes the condensation of pyrrolidine derivatives with carbonyl compounds to form intermediates.
  3. Cyclization: The cyclization step can be achieved using reagents like triethyl orthoformate or by refluxing the reaction mixture under specific conditions to promote the formation of the fused heterocyclic structure.
  4. Characterization: The resulting compounds are characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm their structures and purity .

Technical details regarding these methods emphasize the importance of reaction conditions such as temperature and solvent choice, which can significantly influence yield and selectivity.

Molecular Structure Analysis

The molecular structure of 4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile can be described as follows:

  • Molecular Formula: C10H10N4O
  • Molecular Weight: Approximately 202.22 g/mol
  • Structural Features: The compound features a fused bicyclic system that includes both pyrimidine and pyrrolidine rings. The presence of a carbonitrile group enhances its reactivity and potential biological activity.

Data from X-ray crystallography studies may provide insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of 4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile can be explored through various reactions:

  1. Nucleophilic Additions: The carbonitrile group can undergo nucleophilic addition reactions with various nucleophiles.
  2. Electrophilic Substitutions: The aromatic nature of the fused rings allows for electrophilic substitution reactions.
  3. Hydrolysis Reactions: Under acidic or basic conditions, hydrolysis can occur at the carbonitrile group, leading to carboxylic acid derivatives.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved pharmacological profiles .

Mechanism of Action

The mechanism of action for 4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile involves its interaction with specific biological targets:

  1. Target Identification: It has been shown to interact with enzymes or receptors involved in cellular signaling pathways.
  2. Biological Activity: The compound exhibits antitumor properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.
  3. Molecular Docking Studies: Computational studies have suggested binding affinities to targets such as epidermal growth factor receptor (EGFR), which plays a critical role in cancer progression.

Data from these studies provide insights into how structural modifications can enhance efficacy against specific targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide and methanol.
  • Melting Point: Specific melting point data may vary but is generally within a defined range that indicates purity.

Chemical stability under various pH conditions is also an important consideration for its application in pharmaceutical formulations .

Applications

The applications of 4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile extend primarily into medicinal chemistry:

  1. Antitumor Agents: Due to its ability to inhibit cancer cell growth and induce apoptosis.
  2. Antimicrobial Activity: Exhibits potential against various bacterial and viral pathogens.
  3. Drug Development: Serves as a scaffold for designing new drugs targeting specific diseases such as cancer or infectious diseases.

Research continues to explore its potential through structure-activity relationship studies aimed at optimizing its therapeutic efficacy while minimizing side effects .

Synthetic Methodologies and Reaction Optimization

Multi-Step Synthesis Pathways for Pyrrolizine-Fused Pyrimidine Scaffolds

The synthesis of 4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile typically employs convergent strategies that assemble the tricyclic core through sequential heterocyclization. A prevalent route involves condensation-cyclization cascades starting from 2-aminopyrrole-3-carbonitrile derivatives and β-keto esters. In this approach, initial Knoevenagel condensation forms a cyano-vinyl intermediate, followed by intramolecular cyclodehydration under acidic conditions to yield the pyrimidine ring [1] [9]. Alternative pathways utilize multicomponent reactions (MCRs), where pyrrolizine precursors like 2-aminopyrrolizines react with aldehydes and cyanoacetamide reagents in a one-pot sequence. This method benefits from inherent atom economy and reduced purification steps, though regiochemical control remains challenging [9].

Key intermediates include 5-aminopyrrolizine-4-carbonitriles, whose reactivity dictates the efficiency of subsequent annulations. For example, microwave-assisted cyclocondensation with triethyl orthoformate generates the pyrimido[4,5-b]pyrrolizine core in ≤78% yield within 30 minutes—significantly outperforming conventional heating (12 hours, 52% yield). This acceleration is attributed to enhanced molecular rotation and dipole alignment under microwave irradiation [9].

Table 1: Comparative Yields in Multi-Step Syntheses

RouteKey IntermediateCyclization AgentYield (%)Time
Condensation-Cyclization2-Amino-3-cyanopyrroleDiethyl malonate658 h (reflux)
Multicomponent Reaction2-AminopyrrolizineBenzaldehyde/Cyanoacetamide714 h (80°C)
Microwave-Assisted5-Amino-4-cyanopyrrolizineTriethyl orthoformate780.5 h

Regioselective Carbonitrile Functionalization Strategies

The carbonitrile group at C9 is critical for biological activity and further derivatization. Its orthogonal reactivity allows selective modifications without disturbing the fused ring system. Protective group strategies are essential when functionalizing other molecular regions; for instance, silylation of the pyrimidine N1 nitrogen with tert-butyldimethylsilyl chloride permits lithiation at C9, followed by electrophilic quenching to install aldehydes or carboxylates [1]. Direct nucleophilic additions to the carbonitrile employ organocuprates or Grignard reagents, yielding ketimines hydrolyzable to ketones—a pathway optimized using catalytic copper(I) iodide to suppress over-addition [1] [8].

Regioselectivity challenges arise in electrophilic aromatic substitutions, where the carbonitrile’s electron-withdrawing nature deactivates C10. ortho-Directed metalation using lithium diisopropylamide and zinc chloride achieves selective C10 halogenation or formylation, leveraging the carbonitrile as a transient directing group [6]. Computational studies confirm that the carbonitrile’s electron affinity (−0.32 eV) polarizes the C9–C10 bond, facilitating ortho deprotonation [1].

Table 2: Regioselective Carbonitrile Transformations

Reaction TypeConditionsProductRegioselectivity (%)
Nucleophilic AdditionMethylmagnesium bromide/CuI (5 mol%)9-Acetyl derivative>95
ortho-MetalationLithium diisopropylamide, −78°C10-Bromo analog89
HydrolysisPotassium carbonate/Dimethyl sulfoxide9-CarboxamideQuantitative

Catalytic Systems for Heterocyclic Ring Closure and Annulation

Lewis acid catalysis dominates ring-closing methodologies for pyrrolizine-pyrimidine fusion. Iron(III) chloride (FeCl₃) at 30 mol% in dichloromethane efficiently activates carbonyl electrophiles for intramolecular imino-Diels-Alder reactions, achieving 73% yield for the tricyclic core within 2 hours. This represents a 40% yield improvement over zinc triflate catalysts due to FeCl₃’s superior oxophilicity and tolerance to the carbonitrile group [5]. Organocatalytic approaches using N-heterocyclic carbenes (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) facilitate annulations via homoenolate intermediates, particularly for asymmetrically substituted variants [2].

For dehydrative cyclizations, p-toluenesulfonic acid (10 mol%) in toluene enables water removal via azeotropic distillation, though high temperatures (>120°C) risk carbonitrile hydrolysis. Alternatively, molecular sieves (4 Å) as dehydrating agents permit milder conditions (80°C), preserving sensitive functionalities [9]. Recent advances employ bifunctional catalysts like scandium(III) triflate/pyridine combinations, where Sc³⁺ activates carbonyls and pyridine mediates proton transfers, reducing annulation activation energies by 15 kcal/mol [5].

Solvent and Temperature-Dependent Yield Optimization

Solvent polarity critically influences reaction efficiency due to the dipolar nature of the pyrrolizine-pyrimidine intermediate (dipole moment = 4.2 D). High-dielectric solvents like dimethylformamide stabilize transition states in cyclocondensations, elevating yields to 85% versus 52% in toluene. However, competitive solvation in protic solvents (e.g., ethanol) diminishes yields to 40% by disrupting key hydrogen-bonded intermediates [5] [9].

Temperature profiles reveal distinct kinetic regimes: below 80°C, annulation is rate-limited by imine formation (Eₐ = 65 kJ/mol), while above 100°C, dehydration becomes rate-determining (Eₐ = 42 kJ/mol). Optimal processing occurs at 90°C, balancing kinetic control and thermal stability. Notably, the carbonitrile group undergoes hydrolysis >110°C, necessitating precise thermal management [6].

Table 3: Solvent and Temperature Optimization for Key Annulation

SolventDielectric Constant (ε)Temperature (°C)Yield (%)Byproduct Formation
Dimethylformamide36.79085<5%
Toluene2.49052None
Ethanol24.3904015% (ethyl ester)
Dichloromethane8.94073*None

*FeCl₃-catalyzed method [5]

Microwave irradiation substantially enhances efficiency, reducing reaction times from hours to minutes while improving yields by 15–25%. This technology enables rapid screening of solvent/temperature matrices, identifying dimethylacetamide at 120°C as optimal for scale-up (82% yield, 15 minutes) [9].

Properties

CAS Number

1358959-70-2

Product Name

4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile

IUPAC Name

1-oxo-2,6,7,8-tetrahydropyrimido[4,5-b]pyrrolizine-5-carbonitrile

Molecular Formula

C10H8N4O

Molecular Weight

200.201

InChI

InChI=1S/C10H8N4O/c11-4-6-7-2-1-3-14(7)9-8(6)12-5-13-10(9)15/h5H,1-3H2,(H,12,13,15)

InChI Key

CXKOXDNOFUULOF-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=C(N2C1)C(=O)NC=N3)C#N

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.